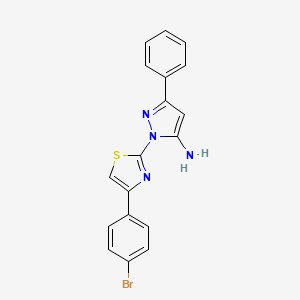![molecular formula C21H18N4O B14167146 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 578002-58-1](/img/structure/B14167146.png)
2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
準備方法
The synthesis of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the condensation of aminopyrazole with formylated active proton compounds. This reaction is typically carried out in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media, assisted by ultrasound irradiation . This method offers several advantages, such as shorter reaction times, higher yields, milder conditions, and environmental friendliness. The reaction is clean with excellent yields and reduces the use of solvents .
化学反応の分析
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The major products formed from these reactions are novel pyrazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities .
科学的研究の応用
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been studied for its potential as an antimicrobial, anticancer, antitubercular, and enzyme inhibitor . The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG-2, MCF-7, and Hela . Additionally, it has been evaluated for its antibacterial and antifungal activities .
作用機序
The mechanism of action of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed that the compound interacts with the active sites of various enzymes, further elucidating its mechanism of action .
類似化合物との比較
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and enzyme inhibitory properties . this compound is unique due to its specific structure and the presence of the carboxamide group, which enhances its biological activity and selectivity .
特性
CAS番号 |
578002-58-1 |
|---|---|
分子式 |
C21H18N4O |
分子量 |
342.4 g/mol |
IUPAC名 |
2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18N4O/c1-14-19(16-9-5-3-6-10-16)20-22-13-18(15(2)25(20)24-14)21(26)23-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,26) |
InChIキー |
PDHSYNHJTRLCHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
溶解性 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



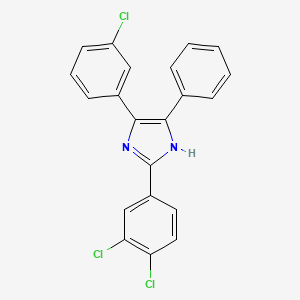
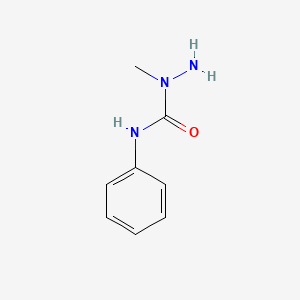
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
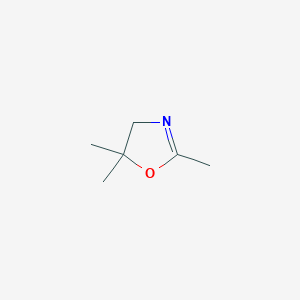
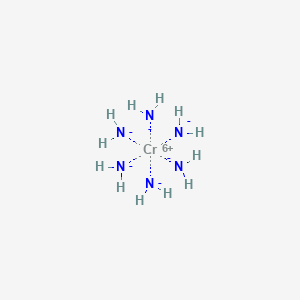
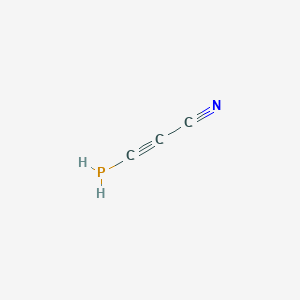
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

